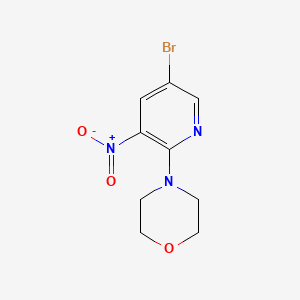

4-(5-Bromo-3-nitropyridin-2-yl)morpholine

Overview

Description

4-(5-Bromo-3-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrN3O3 It is a derivative of pyridine and morpholine, characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-nitropyridin-2-yl)morpholine typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Bromination: The nitrated pyridine is then subjected to bromination to introduce a bromine atom at the 5-position. This step is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Morpholine Substitution: The final step involves the substitution of the hydrogen atom at the 2-position of the pyridine ring with a morpholine group. This is usually achieved through a nucleophilic substitution reaction using morpholine and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-nitropyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-(5-Bromo-3-aminopyridin-2-yl)morpholine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-3-nitropyridin-2-yl)morpholine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-nitropyridin-2-yl)morpholine is primarily determined by its chemical structure. The presence of the nitro group and bromine atom allows it to interact with various molecular targets through different pathways:

Nitro Group: The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial and anti-inflammatory effects.

Bromine Atom: The bromine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

4-(5-Bromo-3-nitropyridin-2-yl)morpholine can be compared with other similar compounds, such as:

4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure but with different positions of the bromine and nitro groups, leading to different chemical reactivity and biological activity.

4-(5-Bromo-3-chloropyridin-2-yl)morpholine:

3-Bromo-5-nitropyridine: Lacks the morpholine group, making it less versatile in terms of chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(5-Bromo-3-nitropyridin-2-yl)morpholine is a synthetic compound with potential therapeutic applications, particularly due to its interaction with biological pathways involved in various diseases. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3O3. It features a morpholine ring substituted with a brominated nitropyridine moiety, which contributes to its biological activity. The compound's structure is pivotal for its interaction with biological targets.

Research indicates that this compound exhibits significant activity as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K plays a crucial role in cell signaling pathways associated with growth, proliferation, and survival. Inhibition of PI3K has therapeutic potential in treating various cancers and inflammatory diseases.

Table 1: Biological Targets and Effects

| Biological Target | Effect | Disease Implication |

|---|---|---|

| PI3K | Inhibition of signaling pathways | Cancer (e.g., AML, breast cancer) |

| Inflammatory mediators | Reduction in inflammatory responses | Autoimmune diseases, arthritis |

Therapeutic Applications

The compound has been explored for its potential use in treating several conditions:

-

Cancer : Studies have shown that the compound can inhibit the growth of cancer cells by targeting PI3K pathways. This includes:

- Acute Myeloid Leukemia (AML)

- Non-Hodgkin Lymphoma (NHL)

- Breast cancer

-

Inflammatory Diseases : Its ability to modulate inflammatory responses suggests potential applications in:

- Rheumatoid arthritis

- Inflammatory bowel disease

- Other chronic inflammatory conditions

Case Studies and Research Findings

A notable patent (CA 2765823) discusses the use of this compound in treating conditions related to PI3K activity. The patent outlines methods for synthesizing the compound and demonstrates its efficacy in preclinical models for various inflammatory and autoimmune diseases .

In vitro studies have confirmed that this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis through the modulation of PI3K pathways. Furthermore, animal studies have indicated a reduction in inflammatory markers when treated with this compound, reinforcing its therapeutic potential against autoimmune diseases .

Properties

IUPAC Name |

4-(5-bromo-3-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O3/c10-7-5-8(13(14)15)9(11-6-7)12-1-3-16-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQJIRVJWYMVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389810 | |

| Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505052-64-2 | |

| Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.